

# Spectroscopic Showdown: A Comparative Analysis of Infigratinib and its Boc-Protected Derivative

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## Compound of Interest

Compound Name: *Infigratinib-Boc*

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For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of the potent FGFR inhibitor, Infigratinib, and its Boc-protected analogue, **Infigratinib-Boc**. This analysis, supported by experimental data, aims to elucidate the structural and electronic differences between these two molecules, offering valuable insights for their application in research and development.

Infigratinib is a powerful and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.<sup>[1]</sup> Its mechanism of action involves binding to the ATP-binding pocket of FGFRs, which blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.<sup>[1][2]</sup> This targeted inhibition has shown promise in the treatment of various cancers driven by aberrant FGFR signaling. **Infigratinib-Boc**, a derivative of Infigratinib, incorporates a tert-butyloxycarbonyl (Boc) protecting group. This modification is often employed in medicinal chemistry to alter the physicochemical properties of a molecule, such as its solubility, stability, or to serve as a synthetic intermediate. Understanding the spectroscopic signatures of both compounds is essential for their accurate identification, characterization, and quality control.

## Chemical Structures

The fundamental difference between Infigratinib and **Infigratinib-Boc** lies in the presence of the Boc protecting group on the piperazine nitrogen. This structural modification has a direct impact on the spectroscopic properties of the molecule.

**Infigratinib:**

- Chemical Formula:  $C_{26}H_{31}Cl_2N_7O_3$
- Molar Mass: 560.48 g/mol
- SMILES: CCN1CCN(c2ccc(Nc3cc(N(C)C(=O)Nc4c(Cl)c(OC)cc(OC)c4Cl)ncn3)cc2)CC1[\[3\]](#)

**Infigratinib-Boc:**

- Chemical Formula:  $C_{29}H_{35}Cl_2N_7O_5$
- Molar Mass: 632.54 g/mol
- SMILES:  
O=C(NC1=C(Cl)C(OC)=CC(OC)=C1Cl)N(C)C2=CC(NC(C=C3)=CC=C3N4CCN(C(OC(C)(C)C)=O)CC4)=NC=N2

## Spectroscopic Data Comparison

This section presents a comparative summary of the available spectroscopic data for Infigratinib and **Infigratinib-Boc**.

### Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Spectroscopic Technique	Infigratinib	Infigratinib-Boc
Mass Spectrometry (MS)	$[M+H]^+ = 560.2$	$[M+H]^+ = 633.2$

Note: The presented m/z values are based on the most abundant isotopes.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. While a publicly available  $^1H$  NMR spectrum for Infigratinib

could not be located for direct comparison, the expected shifts can be inferred from its structure and contrasted with the experimental data available for **Infigratinib-Boc**.

Spectroscopic Technique	Infigratinib (Predicted)	Infigratinib-Boc (Experimental)
<sup>1</sup> H NMR (ppm)	Aromatic protons, piperazine protons, ethyl group protons, methyl group protons, and methoxy group protons are expected. The chemical shifts of the piperazine protons would be influenced by the ethyl group.	Aromatic protons (δ 7.0-8.5 ppm), piperazine protons (δ 3.0-4.0 ppm), Boc group protons (singlet around δ 1.4 ppm), ethyl group protons (quartet and triplet), methyl group proton (singlet), and methoxy group protons (singlets).

## Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

### Mass Spectrometry (LC-MS):

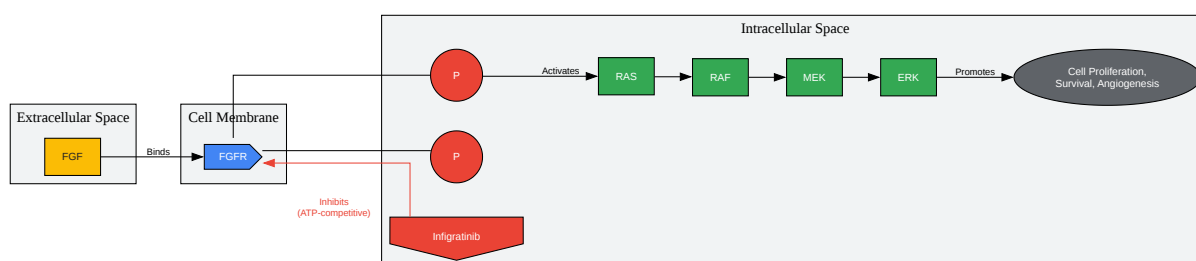
- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Chromatographic Separation:** The sample is injected into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.
- **Ionization:** The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **NMR Tube:** The solution is transferred to an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer, and the  $^1\text{H}$  NMR spectrum is acquired. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
- **Data Processing:** The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

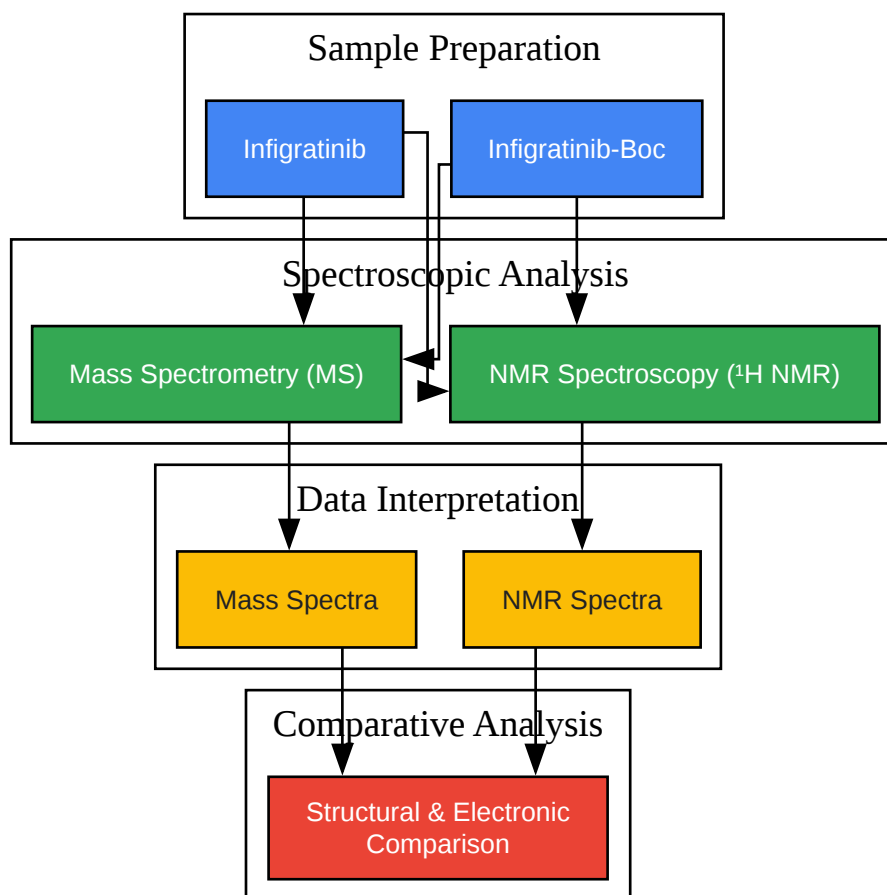
## Visualizing the Mechanism and Workflow

To better understand the context of this spectroscopic comparison, the following diagrams illustrate the signaling pathway targeted by Infigratinib and a typical experimental workflow for spectroscopic analysis.



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Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.



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## References

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